Enzyme Inhibition: Comparative IC50 Data Against LAT1 for 5-Hydroxy-2-methoxybenzonitrile
In an assay evaluating inhibition of the L-type amino acid transporter 1 (LAT1), a target for cancer therapy, the compound 5-Hydroxy-2-methoxybenzonitrile (designated as Compound 5) demonstrated an IC50 value of 18.8 μM (95% CI: 7.3–48.3 μM) [1]. This activity is directly compared to several close structural analogs (Compounds 5a, 5b, 5c), which all showed no significant inhibition at the highest concentration tested (IC50 > 100 μM). This represents a greater than 5.3-fold increase in potency for the target compound over these closely related, yet inactive, derivatives [1].
| Evidence Dimension | LAT1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 18.8 μM (95% CI: 7.3–48.3 μM) |
| Comparator Or Baseline | Compounds 5a, 5b, 5c (closely related structural analogs) |
| Quantified Difference | >5.3-fold increase in potency (>100 μM vs 18.8 μM) |
| Conditions | Cell-based LAT1 inhibition assay; mean values from at least three independent experiments, each in triplicate |
Why This Matters
This data demonstrates a clear structure-activity relationship where the specific substitution pattern of 5-Hydroxy-2-methoxybenzonitrile confers a unique and quantifiable advantage in LAT1 inhibition, a property entirely absent in its nearest analogs.
- [1] PMC9545129. 'Table 1: LAT1 Inhibition IC50 Values.' ChemMedChem. 2022. Compound 5 IC50: 18.8 μM; 5a-c: >100 μM. View Source
